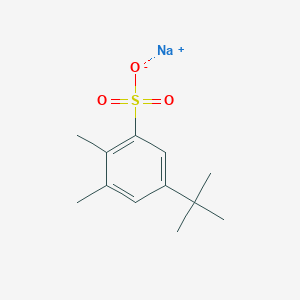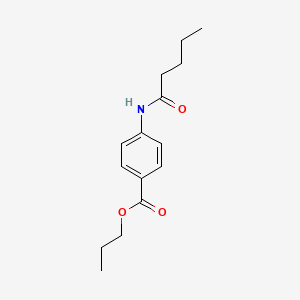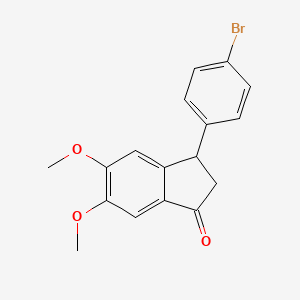![molecular formula C21H16N2O4S B4934860 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)
4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as ND-630 or ML-10302, is a chemical compound that belongs to the class of azabicyclooctanes. It is a potent and selective inhibitor of human prolyl oligopeptidase (POP), an enzyme that plays a crucial role in the degradation of neuropeptides and peptides involved in various physiological processes. ND-630 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is an enzyme that cleaves the peptide bonds of proline-containing oligopeptides and neuropeptides. This cleavage leads to the degradation of these peptides, which play important roles in various physiological processes, including pain perception, mood regulation, and cognitive function. ND-630 acts as a competitive inhibitor of 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, binding to the active site of the enzyme and preventing the cleavage of proline-containing peptides. This inhibition leads to an increase in the levels of these peptides, which can have beneficial effects on neurological disorders.
Biochemical and Physiological Effects:
ND-630 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ND-630 increases the levels of various neuropeptides, including substance P, enkephalins, and dynorphins, which are involved in pain perception, mood regulation, and cognitive function. In animal models, ND-630 has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease and schizophrenia.
実験室実験の利点と制限
One of the main advantages of ND-630 is its high selectivity for 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. ND-630 is also relatively easy to synthesize and has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of ND-630 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
For research on ND-630 could include clinical trials to evaluate its therapeutic potential in neurological disorders, as well as studies to investigate its mechanism of action and potential side effects. Additionally, ND-630 could be used as a tool to study the role of 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in other physiological processes, such as inflammation and immune function.
合成法
The synthesis of ND-630 involves several steps, starting from the reaction of 4-nitrophenylthiophenol with 4-bromophenylacetonitrile to obtain 4-{4-[(4-nitrophenyl)thio]phenyl}-4-oxobutanoic acid. This intermediate is then transformed into the corresponding amide by reaction with 2-(3-aminopropyl)-1,3-propanediamine. Finally, the cyclization of the amide with phosgene yields ND-630 in high yield and purity.
科学的研究の応用
ND-630 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders, particularly those associated with the dysregulation of neuropeptide signaling pathways. In vitro studies have shown that ND-630 is a potent and selective inhibitor of 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, with an IC50 value in the low nanomolar range. This inhibition leads to an increase in the levels of various neuropeptides, including substance P, enkephalins, and dynorphins, which are involved in pain perception, mood regulation, and cognitive function.
特性
IUPAC Name |
4-[4-(4-nitrophenyl)sulfanylphenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c24-20-18-12-1-2-13(11-12)19(18)21(25)22(20)14-3-7-16(8-4-14)28-17-9-5-15(6-10-17)23(26)27/h1-10,12-13,18-19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYXNQQJDPKKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934780.png)

![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934819.png)
![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)

![7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)

![4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4934852.png)
![1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B4934854.png)
![(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4934856.png)